![molecular formula C12H11NO4 B2405978 6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid CAS No. 198068-75-6](/img/structure/B2405978.png)
6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid
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Overview
Description
6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid, also known as MQCA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
a. Antimalarial Activity: Historically, quinine and chloroquine, both quinoline derivatives, played crucial roles in treating and eradicating malaria. Researchers continue to explore novel quinoline-based compounds for antimalarial properties .
b. Anti-Inflammatory Properties: Certain quinoline derivatives exhibit anti-inflammatory effects. These compounds may modulate immune responses and reduce inflammation, making them relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
c. Anticancer Potential: Quinoline derivatives have shown promise as anticancer agents. They can interfere with cancer cell growth, inhibit specific enzymes, and induce apoptosis. Researchers investigate their potential in various cancer types .
d. Cardiovascular Applications: Some quinoline-based compounds exhibit cardiovascular effects. They may act as vasodilators, antiarrhythmics, or antihypertensives. These properties make them interesting for cardiovascular drug development .
Material Science and Organic Electronics
Beyond pharmacology, quinoline compounds find applications in material science:
a. Luminescent Materials: Quinoline derivatives often possess fluorescence properties. Researchers use them as components in luminescent materials, such as OLEDs (organic light-emitting diodes) and sensors .
b. Conductive Polymers: Quinoline-based polymers can conduct electricity. These materials are explored for applications in organic electronics, including flexible displays and solar cells .
Synthetic Chemistry and Methodology
The synthesis of quinoline derivatives, including our compound of interest, involves innovative methods:
a. Doebner Synthesis: The compound emerged from an extended version of the Doebner reaction. This synthetic pathway combines para-iodine aniline, salicylaldehyde, and pyruvic acid in acetic acid. The unexpected formation of this compound highlights the importance of exploring diverse synthetic routes .
Conclusion
Mechanism of Action
Target of Action
It’s worth noting that quinolone, a similar compound, is a privileged scaffold in medicinal chemistry and has been reported to harbor vast therapeutic potential .
Mode of Action
Quinolones, which share a similar structure, have been found to exhibit a broad range of biological activities . They serve as lead structures for synthetic anti-microbial agents, some of them with very novel mechanisms of action such as quorum sensing signaling molecules controlling the population density of Pseudomonas spp .
Biochemical Pathways
Quinolones, which share a similar structure, have been reported to affect various biochemical pathways .
Result of Action
Quinolones, which share a similar structure, have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .
properties
IUPAC Name |
6-methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-10-4-3-7(17-2)5-8(10)9(12(15)16)6-11(13)14/h3-6H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHANSVVAKFTKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-methyl-2-oxoquinoline-4-carboxylic acid |
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